

An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-4-tert-butylcyclohexane*

Cat. No.: *B3151265*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **1-bromo-4-tert-butylcyclohexane**, a key cycloalkane derivative utilized in organic synthesis and medicinal chemistry. This document details its chemical and physical characteristics, conformational analysis, synthesis, and spectroscopic behavior, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

1-Bromo-4-tert-butylcyclohexane exists as two diastereomers: **cis-1-bromo-4-tert-butylcyclohexane** and **trans-1-bromo-4-tert-butylcyclohexane**. The presence of the bulky tert-butyl group significantly influences the conformational equilibrium and, consequently, the physical and chemical properties of these isomers.

Table 1: General and Physical Properties of **1-Bromo-4-tert-butylcyclohexane** Isomers

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₉ Br	[1]
Molecular Weight	219.16 g/mol	[1]
CAS Number (Mixture)	7080-86-6	[2]
CAS Number (cis)	5009-36-9	[2]
CAS Number (trans)	5009-37-0	[2]
Boiling Point	approx. 108-110 °C at 15 mmHg	
Density	~1.13 g/cm ³	
Refractive Index	~1.49	

Note: Experimental values for boiling point, density, and refractive index can vary slightly between the cis and trans isomers and are often reported for the mixture.

Conformational Analysis

The conformational preference of the substituents on the cyclohexane ring is a defining characteristic of **1-bromo-4-tert-butylcyclohexane**. The tert-butyl group, due to its large steric bulk, has a very strong preference for the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring.

The relative energies of axial and equatorial substituents are quantified by their A-values (conformational free energy difference).

Table 2: A-Values for Substituents

Substituent	A-value (kcal/mol)
Bromine (-Br)	~0.4-0.6
tert-Butyl (-C(CH ₃) ₃)	~5.0

This significant difference in A-values dictates the predominant chair conformation for both the cis and trans isomers.

- **cis-1-Bromo-4-tert-butylcyclohexane:** To maintain a cis-1,4 relationship with the equatorial tert-butyl group, the bromine atom is forced into the axial position.
- **trans-1-Bromo-4-tert-butylcyclohexane:** In the trans isomer, both the tert-butyl group and the bromine atom can occupy equatorial positions, which is the more stable conformation.

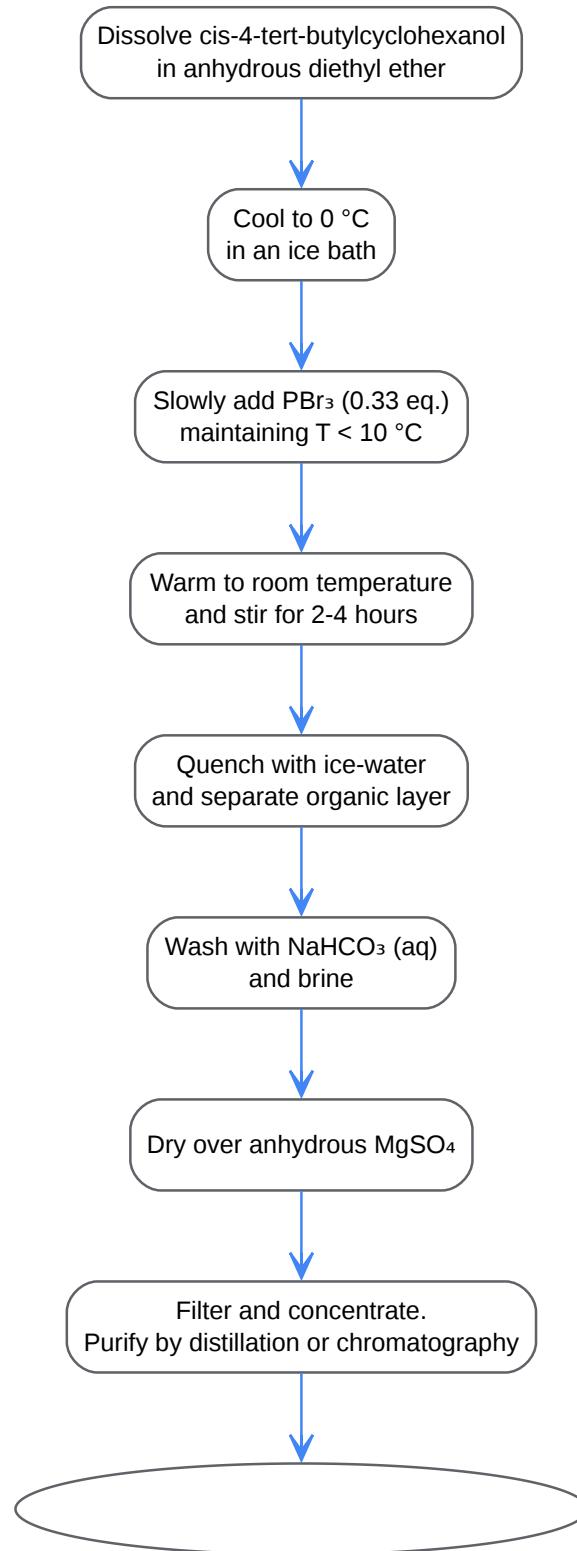
Conformational Equilibrium of 1-Bromo-4-tert-butylcyclohexane

[Click to download full resolution via product page](#)

Conformational preferences of cis- and trans-**1-bromo-4-tert-butylcyclohexane**.

This conformational locking has profound implications for the reactivity of the isomers, particularly in elimination reactions where a specific stereochemical arrangement of the leaving group and a proton is required.

Synthesis and Experimental Protocols


The synthesis of **1-bromo-4-tert-butylcyclohexane** isomers typically starts from the corresponding cis- or trans-4-tert-butylcyclohexanol. The stereochemistry of the starting alcohol and the choice of brominating agent can influence the stereochemical outcome of the product.

Synthesis of trans-1-Bromo-4-tert-butylcyclohexane

The trans isomer is often prepared from cis-4-tert-butylcyclohexanol via an SN2-type reaction, which proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of trans-**1-Bromo-4-tert-butylcyclohexane** from cis-4-tert-butylcyclohexanol using PBr_3

Synthesis of trans-1-Bromo-4-tert-butylcyclohexane

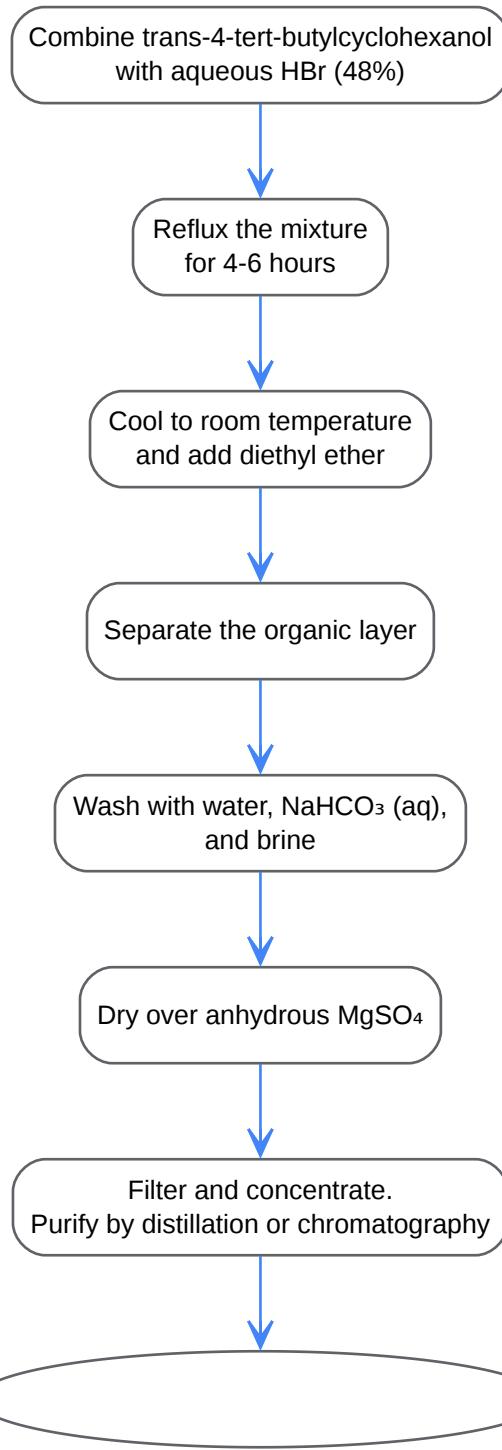
[Click to download full resolution via product page](#)

Workflow for the synthesis of the trans isomer.

Materials:

- cis-4-tert-butylcyclohexanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:


- Dissolve cis-4-tert-butylcyclohexanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of cis-1-Bromo-4-tert-butylcyclohexane

The cis isomer can be prepared from trans-4-tert-butylcyclohexanol, again proceeding through an inversion of stereochemistry.

Experimental Protocol: Synthesis of **cis-1-Bromo-4-tert-butylcyclohexane** from trans-4-tert-butylcyclohexanol using HBr

Synthesis of cis-1-Bromo-4-tert-butylcyclohexane

[Click to download full resolution via product page](#)

Workflow for the synthesis of the cis isomer.

Materials:

- trans-4-tert-butylcyclohexanol
- 48% aqueous hydrobromic acid (HBr)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Combine trans-4-tert-butylcyclohexanol with an excess of 48% aqueous hydrobromic acid in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Cool the reaction mixture to room temperature and add diethyl ether.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of **1-bromo-4-tert-butylcyclohexane** due to the different chemical environments of the protons and carbons in the axial versus equatorial positions.

Table 3: Representative ^1H and ^{13}C NMR Chemical Shifts (ppm) in CDCl_3

Isomer	Group	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
cis	C-H (axial, with Br)	~4.3 (broad multiplet)	~55
C-(CH_3) ₃	~0.85 (singlet)	~32 (quaternary C), ~27 (CH_3)	
Cyclohexyl CH_2	1.0 - 2.2 (multiplets)	~25, ~35	
trans	C-H (equatorial, with Br)	~3.7 (narrow multiplet)	~60
C-(CH_3) ₃	~0.86 (singlet)	~32 (quaternary C), ~27 (CH_3)	
Cyclohexyl CH_2	1.0 - 2.2 (multiplets)	~26, ~36	

Note: The chemical shift of the proton on the carbon bearing the bromine (C1) is a key diagnostic feature. The axial proton in the cis isomer typically appears further downfield and as a broader multiplet compared to the equatorial proton in the trans isomer.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **1-bromo-4-tert-butylcyclohexane** will show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally abundant isotopes of bromine, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.

Table 4: Predicted Major Fragments in the Mass Spectrum of **1-Bromo-4-tert-butylcyclohexane**

m/z	Ion/Fragment	Notes
218/220	$[M]^+$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
139	$[M - Br]^+$	Loss of a bromine radical.
57	$[C(CH_3)_3]^+$	tert-Butyl cation, often a very stable and abundant fragment.

The fragmentation pattern will also likely show peaks corresponding to the loss of portions of the cyclohexane ring.

Safety, Handling, and Storage

1-Bromo-4-tert-butylcyclohexane is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sikhcom.net [sikhcom.net]
- 2. 1-Bromo-4-tert-butylcyclohexane | C10H19Br | CID 12492646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3151265#1-bromo-4-tert-butylcyclohexane-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com